molecular formula C14H13N3O2S B2700212 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide CAS No. 1421456-05-4

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2700212
CAS No.: 1421456-05-4
M. Wt: 287.34
InChI Key: KHAWIONWYOITEG-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide is a synthetic heterocyclic compound featuring a fused furan-pyrazole core structure, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. The molecular architecture, which incorporates both furan and pyrazole rings, is frequently employed in the design of protein kinase inhibitors (PKIs) and other biologically active molecules . The unfused pyrazole ring, in particular, is a privileged structure in drug development, valued for its synthetic accessibility, favorable drug-like properties, and its role as a key building block in several FDA-approved protein kinase inhibitors such as Crizotinib and Encorafenib . The compound's structure suggests possible application as a novel non-peptidomimetic inhibitor for enzymatic targets, similar to developed 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives that have shown promise as inhibitors of the SARS-CoV-2 main protease (M pro ) . This compound is intended for research applications only, including but not limited to use as a standard in analytical method development, a building block in synthetic chemistry, or a candidate molecule in high-throughput screening campaigns targeting protein kinases, viral proteases, or other disease-relevant enzymes . Its mechanism of action is anticipated to involve reversible, competitive binding at enzymatic active sites, potentially acting as an adenine-mimetic to compete with ATP in kinase assays. Researchers value this chemical class for its versatility and potential for structural optimization to enhance binding affinity and selectivity . As with all compounds of this nature, it is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-17-12(13-3-2-5-19-13)7-11(16-17)8-15-14(18)10-4-6-20-9-10/h2-7,9H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAWIONWYOITEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4O2SC_{14}H_{14}N_{4}O_{2}S with a molecular weight of 302.35 g/mol. The compound features a furan ring, a pyrazole moiety, and a thiophene carboxamide structure, which contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Studies

  • Cell Line Studies : Research indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, compounds similar to this compound showed IC50 values ranging from 0.01 µM to 49.85 µM across different studies .
  • Mechanistic Insights : The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the inhibition of Aurora-A kinase and CDK2 .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties.

Research Findings

Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, pyrazole derivatives have shown efficacy in reducing TNF-alpha and IL-6 levels in vitro, indicating potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity.

Case Studies

  • Bacterial Inhibition : Derivatives of pyrazole have been tested against various bacterial strains, exhibiting significant antibacterial effects. For instance, certain compounds have shown MIC values as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanisms of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Summary of Biological Activities

Biological ActivityCell Lines/OrganismsIC50/MIC ValuesReferences
AnticancerMCF70.01 - 49.85 µM
A5490.30 - 0.95 nM
Anti-inflammatoryTNF-alpha, IL-6Not specified
AntimicrobialS. aureus, E. coli10 µg/mL

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that includes a furan ring, a pyrazole ring, and a thiophene moiety. The synthesis of this compound typically involves multi-step organic reactions:

  • Furan Synthesis : The furan ring can be synthesized from furfural through acid-catalyzed reactions.
  • Pyrazole Synthesis : The pyrazole ring is formed by reacting hydrazine with diketones under reflux conditions.
  • Coupling Reaction : The furan and pyrazole intermediates are coupled with thiophene-3-carboxylic acid derivatives using coupling reagents like EDCI or DCC to form the final product.

This multi-step process ensures that the target compound retains specific functional groups essential for its biological activity.

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide exhibits various biological activities:

Antimicrobial Activity

Research indicates that derivatives of this compound have shown significant antimicrobial properties. For example, studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy .

Anticancer Potential

The compound's structure suggests potential anticancer activity through the inhibition of specific signaling pathways involved in cancer progression. Pyrazole derivatives have been noted for their ability to inhibit various cancer cell lines by targeting critical enzymes and receptors involved in tumor growth .

Enzyme Inhibition

The interaction of the compound with various enzymes indicates potential applications in treating metabolic disorders. The furan and pyrazole rings may inhibit specific enzymes, influencing pathways that are often dysregulated in diseases.

Case Studies

Several studies have documented the applications of this compound:

Study Focus Findings
Study 1Antimicrobial EvaluationDemonstrated significant antimicrobial activity against Staphylococcus species with low MIC values .
Study 2Anticancer ActivityShowed inhibition of cancer cell proliferation through targeted enzyme inhibition .
Study 3Enzyme InteractionIdentified potential for metabolic disorder treatment by inhibiting key enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Thiophene Carboxamide Derivatives

Compound 21 (N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide) :

  • Structure : Shares a pyrazole-thiophene-carboxamide backbone but includes a nitro group at the pyrazole 4-position and an ethyl substituent on the thiophene.
  • Synthesis : Yielded 42% via coupling reactions, with a high melting point (297°C), indicating thermal stability.
  • Key Data :
Property Compound 21 Target Compound (Hypothetical)
Molecular Formula C₁₂H₁₂N₄O₄S C₁₄H₁₄N₃O₂S
Molecular Weight 308.3 g/mol 288.34 g/mol (calculated)
Melting Point 297°C Not reported

Furan-Oxadiazole Carboxamides

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :

  • Structure : Contains a furan-2-yl group linked to an oxadiazole ring, contrasting with the target compound’s pyrazole core.
  • Activity : Demonstrates antifungal activity against C. albicans via thioredoxin reductase inhibition. The pyrazole in the target compound may enhance binding to similar enzymatic targets due to its planar aromaticity, but the oxadiazole in LMM11 offers greater metabolic stability.
  • Solubility : Both compounds require surfactants (e.g., Pluronic F-127) for solubilization, suggesting shared hydrophobicity challenges.

Ranitidine-Related Furan Derivatives

Ranitidine Complex Nitroacetamide :

  • Structure : Features a furan-2-yl group connected via a sulphanyl-ethyl chain to a nitroacetamide group.
  • Comparison : Unlike the target compound’s pyrazole-thiophene system, ranitidine derivatives prioritize sulphanyl linkages for H₂-receptor antagonism. The carboxamide group in both compounds may confer similar metabolic pathways, but the pyrazole’s rigidity in the target compound could reduce off-target effects compared to ranitidine’s flexible chain.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide?

Synthesis typically involves multi-step reactions, including cyclization and coupling. For example, K₂CO₃ in DMF at room temperature can facilitate nucleophilic substitution reactions between heterocyclic intermediates, as demonstrated in the synthesis of structurally related pyrazole-thiophene derivatives . Solvent choice (e.g., acetonitrile or DMF) and reaction time (1–3 minutes under reflux) are critical for minimizing side products, as seen in analogous thiadiazole-carboxamide syntheses .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

1H and 13C NMR spectroscopy are essential for verifying the connectivity of the furan, pyrazole, and thiophene moieties. For example, distinct peaks for the methyl group on the pyrazole ring (δ ~3.8 ppm in 1H NMR) and aromatic protons in the thiophene (δ ~7.0–7.5 ppm) are diagnostic. Single-crystal X-ray diffraction (as used for related pyrazole-carboxamides) provides unambiguous confirmation of stereochemistry and molecular packing .

Q. What purification methods are recommended for isolating this compound?

Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures are effective. Thin-layer chromatography (TLC) on Merck Silica Gel 60 F254 plates can monitor reaction progress, a method validated for similar heterocyclic carboxamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

SAR studies should systematically vary substituents on the furan, pyrazole, and thiophene rings. For example:

  • Replace the furan-2-yl group with other heterocycles (e.g., thiophene or oxadiazole) to assess electronic effects .
  • Modify the methyl group on the pyrazole nitrogen to bulkier alkyl chains to probe steric influences on bioactivity .
    Biological assays (e.g., antimicrobial or enzyme inhibition) must use standardized protocols, such as microdilution methods for antimicrobial activity .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Discrepancies may arise from variations in purity, assay conditions, or target specificity. To address this:

  • Validate compound purity (>95%) via HPLC or elemental analysis .
  • Replicate assays under controlled pH and temperature, as pH-dependent activity has been observed in structurally related carboxamides .
  • Use isogenic cell lines or enzyme isoforms to confirm target selectivity .

Q. What mechanistic insights can be gained from studying the reactivity of the thiophene-3-carboxamide moiety?

The carboxamide group participates in hydrogen bonding with biological targets (e.g., enzymes or receptors). Computational docking studies (using software like AutoDock Vina) can predict binding modes, while in vitro assays (e.g., fluorescence quenching) quantify interactions with proteins . Additionally, the thiophene ring’s electron-rich nature enables electrophilic substitution reactions, which can be exploited for derivatization .

Q. What strategies are effective for scaling up the synthesis of this compound without compromising yield?

Optimize catalyst loading (e.g., triethylamine for cyclization steps) and use flow chemistry to enhance reproducibility. Industrial-scale production of similar compounds employs iodine-mediated cyclization in DMF, with sulfur byproducts removed via filtration . Process analytical technology (PAT) tools, such as in-line FTIR, can monitor reaction progression in real time .

Q. How can researchers assess the compound’s stability under physiological conditions?

Stability studies should include:

  • Hydrolytic stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and analyze degradation via LC-MS .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds .
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation under ICH Q1B guidelines .

Methodological Considerations

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Use SwissADME or ADMETLab 2.0 to estimate logP, bioavailability, and blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability, leveraging the compound’s heterocyclic rigidity and amphiphilic nature .

Q. How can in vitro cytotoxicity data be contextualized for translational research?

Compare IC₅₀ values against clinically approved drugs with similar scaffolds (e.g., thiophene-based kinase inhibitors). Use 3D tumor spheroid models to mimic in vivo conditions, as monolayer cell cultures may underestimate efficacy .

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